molecular formula C7H11NO B075446 N-Cyclopropylcyclopropanecarboxamide CAS No. 1453-50-5

N-Cyclopropylcyclopropanecarboxamide

Cat. No.: B075446
CAS No.: 1453-50-5
M. Wt: 125.17 g/mol
InChI Key: HCCHMKIFYLZSOQ-UHFFFAOYSA-N
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Description

N-Cyclopropylcyclopropanecarboxamide is an organic compound with the molecular formula C₇H₁₁NO It is characterized by the presence of two cyclopropyl groups attached to a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylcyclopropanecarboxamide typically involves the reaction of cyclopropylamine with cyclopropanecarboxylic acid or its derivatives. One common method includes the use of acetonitrile as a solvent, where cyclopropylamine reacts with cyclopropanecarboxylic acid chloride under controlled conditions to yield the desired product . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl groups, where nucleophiles such as halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Reduction: Cyclopropylamine derivatives.

    Substitution: Various substituted cyclopropyl compounds depending on the nucleophile used.

Scientific Research Applications

N-Cyclopropylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of cyclopropane-containing compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions due to its unique structural properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its role in modulating biological pathways.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties, such as high thermal stability and rigidity.

Mechanism of Action

The mechanism of action of N-Cyclopropylcyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups impart conformational rigidity to the molecule, enhancing its binding affinity to target sites. This rigidity also increases the metabolic stability of the compound, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxamide: Lacks the additional cyclopropyl group, resulting in different chemical and biological properties.

    N-Cyclopropylformamide: Contains a formamide group instead of a carboxamide group, leading to variations in reactivity and applications.

    Cyclopropylamine: A simpler structure with only one cyclopropyl group, used as a precursor in the synthesis of more complex compounds.

Uniqueness

N-Cyclopropylcyclopropanecarboxamide is unique due to the presence of two cyclopropyl groups, which confer enhanced rigidity and stability. This structural feature makes it particularly valuable in applications requiring high thermal stability and specific binding interactions.

Properties

IUPAC Name

N-cyclopropylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7(5-1-2-5)8-6-3-4-6/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCHMKIFYLZSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325831
Record name N-Cyclopropylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453-50-5
Record name NSC519713
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Cyclopropylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPROPANECARBOXYLIC ACID CYCLOPROPYLAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a magnetically stirred solution of cyclopropanecarboxylic acid (1.00 g, 11.6 mmol) and cyclopropylamine (0.995 g, 1.5 eq) in 8 mL of methylene chloride was added DMAP (4-dimethylaminopyridine, 2.13 g, 1.5 eq) followed by EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 3.34 g, 1.5 eq). The reaction was stirred at room temperature for 2 h after which time it was diluted with 50 mL of methylene chloride and washed twice with 0.5 N aqueous HCl followed by water, saturated aqueous sodium bicarbonate, then brine. The solvent was removed under reduced pressure and the residue was purified by silica chromatography eluting with 1:1 hexane/ethyl acetate to afford N-cyclopropylcyclopropanecarboxamide (2-A).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.995 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2.13 g
Type
catalyst
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Cyclopropylcyclopropanecarboxamide

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